

# The Pivotal Role of Thiamine Pyrophosphate: From Discovery to Therapeutic Target

Author: BenchChem Technical Support Team. Date: November 2025



A Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Thiamine Pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable coenzyme in all living systems. Its discovery was a landmark in the history of nutritional science, unraveling the molecular basis of the devastating disease beriberi and establishing the concept of essential cofactors in enzymatic reactions. This technical guide provides an in-depth exploration of the discovery, biochemical significance, and therapeutic potential of TPP. We delve into the key experiments that elucidated its function, present detailed methodologies for assessing the activity of TPP-dependent enzymes, and summarize crucial quantitative data. Furthermore, we explore the burgeoning field of TPP-dependent pathways as targets for drug development in infectious diseases and oncology, providing a comprehensive resource for professionals engaged in biomedical research and therapeutic innovation.

# A Historical Perspective: The Discovery of Thiamine and its Coenzymatic Form

The journey to understanding TPP began with the investigation of beriberi, a debilitating neurological and cardiovascular disease once rampant in Asia. In the 1880s, systematic studies in the Dutch East Indies initiated the quest for its cause.[1] Christiaan Eijkman, a Dutch physician, observed in 1897 that chickens fed polished white rice developed a paralysis akin to







beriberi, while those fed unpolished brown rice remained healthy.[2][3] This pivotal observation suggested a deficiency of an essential nutrient in the polished rice.[2]

Gerrit Grijns, succeeding Eijkman, correctly proposed in 1901 that beriberi was a nutritional deficiency disease caused by the absence of a vital substance found in rice bran and other foods.[2][4] This "anti-beriberi factor" was eventually isolated and crystallized in 1926 by Barend Jansen and Willem Donath.[1][2] The chemical synthesis of this factor, named thiamine (vitamin B1), was achieved by Robert R. Williams in 1936.[2][5][6][7]

The final piece of the puzzle, identifying the active form of thiamine, was put in place by Karl Lohmann and Philipp Schuster in 1937. They discovered "cocarboxylase," the pyrophosphoric ester of thiamine, and demonstrated its essential role in pyruvate decarboxylation in yeast.[8][9] This molecule, now known as thiamine pyrophosphate (TPP), was established as the functional coenzyme.

Timeline of Key Discoveries:



| Year | Scientist(s)                       | Discovery                                                                                                          |
|------|------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| 1897 | Christiaan Eijkman                 | Observed that a diet of polished rice caused a beriberi-like illness in chickens. [2][3]                           |
| 1901 | Gerrit Grijns                      | Proposed that beriberi is a nutritional deficiency disease. [2][4]                                                 |
| 1926 | Barend Jansen & Willem<br>Donath   | Isolated and crystallized the anti-beriberi factor (thiamine). [1][2]                                              |
| 1936 | Robert R. Williams                 | Achieved the chemical synthesis of thiamine.[2][5][6]                                                              |
| 1937 | Karl Lohmann & Philipp<br>Schuster | Discovered cocarboxylase (thiamine pyrophosphate) and identified it as the coenzyme for pyruvate decarboxylase.[8] |

# The Biochemical Significance of TPP as a Coenzyme

TPP is a crucial cofactor for a class of enzymes that catalyze the cleavage of carbon-carbon bonds adjacent to a carbonyl group, particularly in the decarboxylation of  $\alpha$ -keto acids and the transfer of two-carbon units.[10][11] The chemical reactivity of TPP resides in its thiazole ring. [10][12][13]

#### **Mechanism of Action**

The catalytic prowess of TPP stems from the acidity of the C2 proton of the thiazolium ring. Deprotonation of this carbon results in the formation of a highly nucleophilic carbanion, or ylide. [10][12] This carbanion is the key reactive species in all TPP-dependent enzymatic reactions. The overall mechanism can be summarized in the following steps:



- Ylide Formation: The C2-proton of the thiazole ring is abstracted, forming a nucleophilic carbanion (ylide).[10]
- Nucleophilic Attack: The ylide attacks the carbonyl carbon of the substrate (e.g., an  $\alpha$ -keto acid like pyruvate).[11]
- Decarboxylation/Cleavage: The resulting adduct facilitates the cleavage of the target carboncarbon bond, with the thiazolium ring acting as an electron sink to stabilize the transition state.[11]
- Release of Product and Regeneration of TPP: The intermediate product is released, and the TPP ylide is regenerated to participate in another catalytic cycle.[11]

Catalytic cycle of TPP-dependent enzymatic reactions.

#### **Key TPP-Dependent Enzymes and Pathways**

TPP is a vital cofactor for several key enzymes involved in central metabolism:

- Pyruvate Dehydrogenase Complex (PDC): This mitochondrial enzyme complex catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.
   [10]
- α-Ketoglutarate Dehydrogenase Complex (KGDHC): A critical enzyme in the citric acid cycle, it catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA.[10]
- Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): Involved in the catabolism of the branched-chain amino acids leucine, isoleucine, and valine.[10]
- Transketolase (TK): A key enzyme in the pentose phosphate pathway, it catalyzes the transfer of a two-carbon unit from a ketose to an aldose, playing a crucial role in the synthesis of nucleotides and NADPH.[10]

Major metabolic pathways involving TPP-dependent enzymes.

## Quantitative Analysis of TPP-Dependent Enzyme Function



The activity of TPP-dependent enzymes is a critical indicator of thiamine status and metabolic function. Thiamine deficiency leads to a significant reduction in the activity of these enzymes.

### **Kinetic Parameters of TPP-Dependent Enzymes**

The following table summarizes the Michaelis-Menten constants (Km) for the substrates of key TPP-dependent enzymes, providing insight into their substrate affinities.

| Enzyme                                      | Organism/Tissue           | Substrate       | Km (mM)  |
|---------------------------------------------|---------------------------|-----------------|----------|
| Pyruvate Dehydrogenase Complex              | Pig Heart<br>Mitochondria | Pyruvate        | 0.015[3] |
| СоА                                         | 0.021[3]                  | _               |          |
| NAD+                                        | 0.079[3]                  |                 |          |
| α-Ketoglutarate<br>Dehydrogenase<br>Complex | Pig Heart<br>Mitochondria | α-Ketoglutarate | 0.220[3] |
| СоА                                         | 0.025[3]                  |                 |          |
| NAD+                                        | 0.050[3]                  | -               |          |

### **Impact of Thiamine Deficiency on Enzyme Activity**

Thiamine deficiency significantly impairs the function of TPP-dependent enzymes. The erythrocyte transketolase activity is a widely used functional biomarker for assessing thiamine status.[14][15] The "TPP effect" or erythrocyte transketolase activity coefficient (ETKAC) is a measure of the in vitro stimulation of the enzyme by the addition of TPP.



| Thiamine Status              | ETKAC Value | Interpretation                                    |
|------------------------------|-------------|---------------------------------------------------|
| Sufficient                   | < 1.15      | Normal thiamine levels.[15]                       |
| Marginal Deficiency          | 1.15 - 1.25 | Low risk of clinical deficiency. [15]             |
| Deficiency                   | > 1.25      | High risk of clinical deficiency. [15]            |
| Severe Deficiency (Beriberi) | > 1.4       | Associated with clinical symptoms of beriberi.[1] |

Studies have shown a direct correlation between thiamine deficiency and reduced pyruvate dehydrogenase activity. In a study on patients undergoing coronary artery bypass grafting, a significant decrease in PDH activity was observed alongside a depletion of thiamine levels.[16] Another study on patients with thiamine-responsive pyruvate dehydrogenase deficiency demonstrated that their PDHC activity was very low at low TPP concentrations but significantly increased at higher concentrations, indicating a decreased affinity of the enzyme for TPP.[17]

## **Experimental Protocols for Assessing TPP- Dependent Enzyme Activity**

Accurate measurement of TPP-dependent enzyme activity is crucial for both research and clinical diagnostics. Here, we provide detailed methodologies for two key enzymes.

## Pyruvate Dehydrogenase (PDC) Activity Assay (Spectrophotometric)

This assay measures the rate of NAD+ reduction to NADH, which is coupled to the oxidative decarboxylation of pyruvate.

#### Materials:

- 0.25 M Tris-HCl buffer, pH 8.0
- 0.2 M Sodium pyruvate



- 4 mM Coenzyme A (CoA)
- 40 mM NAD+
- 40 mM Thiamine pyrophosphate (TPP)
- 10 mM MgCl2
- 200 mM Dithiothreitol (DTT)
- 0.05 g 5,5-dithiobis(2-nitrobenzoic acid) (DTNB) in 10 mL 100% ethanol
- Citrate synthase (250 U/mL)
- 25 mM Oxaloacetate (OAA)
- Cell or tissue lysate
- UV-Vis spectrophotometer and quartz cuvettes

#### Procedure:

- Prepare a reaction mixture containing Tris-HCl buffer, sodium pyruvate, CoA, NAD+, TPP,
   MgCl2, and DTT. Prepare a control mixture without sodium pyruvate.[2]
- Add cell or tissue lysate to both the experimental and control mixtures and incubate at 37°C for 15 minutes.
- Transfer the mixtures to quartz cuvettes. Add OAA and DTNB to both cuvettes and mix.[2]
- Equilibrate the cuvettes in the spectrophotometer at 30°C for 10 minutes and blank the instrument with the control cuvette.[2]
- Initiate the reaction by adding citrate synthase to both cuvettes.[2]
- Monitor the increase in absorbance at 412 nm for 100 seconds. The rate of change in absorbance is proportional to the PDC activity.[2]

Workflow for the spectrophotometric PDC activity assay.



### **Erythrocyte Transketolase (ETK) Activity Assay**

This assay is a functional test for thiamine status and measures the rate of NADH oxidation.

#### Materials:

- · Heparinized whole blood
- 0.9% Saline solution
- Reagent mixture containing ribose-5-phosphate, NADH, and auxiliary enzymes (ribose phosphate isomerase, ribulose phosphate-3-epimerase, and glycerol-3-phosphate dehydrogenase)
- Thiamine pyrophosphate (TPP) solution
- Spectrophotometer

#### Procedure:

- Prepare erythrocyte hemolysate: Centrifuge heparinized whole blood, remove plasma and buffy coat. Wash the erythrocytes three times with 0.9% saline. Lyse the packed erythrocytes with deionized water.[1][18]
- Set up two reactions per sample: one for basal activity and one for stimulated activity.
- To the "stimulated" reaction, add TPP solution.
- Add the reagent mixture to all reactions.
- Incubate the reactions at 37°C.
- Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the transketolase activity.[1]
- Calculate the ETKAC: (Stimulated activity / Basal activity).[1]

## **TPP as a Target for Drug Development**



The essentiality of TPP-dependent enzymes in central metabolism and their absence or significant structural differences in some pathogens compared to humans make them attractive targets for the development of novel therapeutics.

### **Antimicrobial Drug Development**

The thiamine biosynthesis pathway is present in many bacteria but absent in humans, making the enzymes in this pathway promising targets for new antibiotics.[12][19][20][21]

- Targeting Thiamine Biosynthesis: Inhibitors of enzymes like Dxs and ThiE in the thiamine synthesis pathway have been proposed as potential antibacterial agents.[19] This is particularly relevant for pathogens like Mycobacterium tuberculosis, which lack thiamine salvage pathways and are entirely dependent on de novo synthesis.[19]
- Targeting TPP Riboswitches: TPP riboswitches are regulatory RNA elements found in many bacteria that control the expression of genes involved in thiamine biosynthesis and transport.
   [22] Small molecules that bind to these riboswitches and mimic TPP can inhibit the synthesis of essential proteins, leading to bacterial death. Pyrithiamine is an example of an antimicrobial compound that targets the TPP riboswitch.

#### **Anticancer Drug Development**

Cancer cells often exhibit altered metabolism, with a high reliance on glycolysis. TPP-dependent enzymes, particularly PDC, play a crucial role in the metabolic reprogramming of cancer cells.

- Inhibition of PDC: Targeting PDC can disrupt cancer cell metabolism and induce apoptosis.
   Several TPP analogues have been developed as inhibitors of PDC.[23][24] Open-chain thiamine analogues have shown potent inhibition of the pyruvate dehydrogenase E1-subunit (PDH E1) and are being explored as potential anti-cancer agents.[23][25]
- Mitochondria-Targeted Therapies: Triphenylphosphonium (TPP) cations can be used to
  deliver anticancer drugs specifically to the mitochondria of cancer cells, which have a higher
  mitochondrial membrane potential than normal cells.[6][26][27][28][29] Conjugating cytotoxic
  agents to TPP enhances their accumulation in mitochondria, increasing their efficacy and
  reducing systemic toxicity.[6][28]



Table of TPP Analogues and their Therapeutic Potential:

| TPP Analogue/Derivative  | Mechanism of Action                                                                               | Therapeutic Target                 |
|--------------------------|---------------------------------------------------------------------------------------------------|------------------------------------|
| Pyrithiamine             | Targets TPP riboswitch, inhibiting thiamine biosynthesis.[22]                                     | Bacteria                           |
| Oxythiamine              | Competitive inhibitor of TPP-dependent enzymes after conversion to oxythiamine pyrophosphate.[11] | Bacteria, Fungi, Cancer Cells      |
| Triazole-based analogues | Inhibit TPP-dependent enzymes.[8][30]                                                             | Plasmodium falciparum<br>(Malaria) |
| Open-chain analogues     | Inhibit pyruvate<br>dehydrogenase E1-subunit<br>(PDH E1).[23][25]                                 | Cancer                             |
| TPP-conjugated drugs     | Deliver cytotoxic agents to mitochondria.[6][28]                                                  | Cancer                             |

### Conclusion

The discovery of TPP as a coenzyme was a seminal moment in biochemistry and medicine, providing a molecular explanation for a devastating nutritional deficiency and illuminating a fundamental principle of enzyme catalysis. Today, our understanding of TPP's role extends from central metabolism to the forefront of drug discovery. The essentiality of TPP-dependent pathways in pathogens and the altered metabolic landscape of cancer cells have opened new avenues for therapeutic intervention. The continued development of specific and potent inhibitors of TPP-dependent enzymes and the innovative use of TPP as a targeting moiety hold immense promise for addressing some of the most pressing challenges in human health. This guide serves as a comprehensive resource for scientists and researchers dedicated to advancing our knowledge of this vital coenzyme and harnessing its potential for the development of next-generation therapeutics.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status PMC [pmc.ncbi.nlm.nih.gov]
- 2. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 3. A kinetic study of the alpha-keto acid dehydrogenase complexes from pig heart mitochondria PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Effect of a deficiency of thiamine on brain pyruvate dehydrogenase: enzyme assay by three different methods PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TPP-based mitocans: a potent strategy for anticancer drug design PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation -PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. grantome.com [grantome.com]
- 10. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Oxythiamine Wikipedia [en.wikipedia.org]
- 12. Thiamin (vitamin B1) biosynthesis and regulation: a rich source of antimicrobial drug targets? PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. Pyruvate dehydrogenase activity and quantity decreases after coronary artery bypass grafting: a prospective observational study PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 17. Thiamine-responsive pyruvate dehydrogenase deficiency in two patients caused by a point mutation (F205L and L216F) within the thiamine pyrophosphate binding region -PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 19. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? | Semantic Scholar [semanticscholar.org]
- 21. Frontiers | Essential Metabolic Routes as a Way to ESKAPE From Antibiotic Resistance [frontiersin.org]
- 22. Novel TPP-riboswitch activators bypass metabolic enzyme dependency PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Open-chain thiamine analogues as potent inhibitors of thiamine pyrophosphate (TPP)dependent enzymes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Thiamine and selected thiamine antivitamins biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Open-chain thiamine analogues as potent inhibitors of thiamine pyrophosphate (TPP)dependent enzymes - Organic & Biomolecular Chemistry (RSC Publishing)
   DOI:10.1039/D3OB00884C [pubs.rsc.org]
- 26. TPP-based mitocans: a potent strategy for anticancer drug design RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pivotal Role of Thiamine Pyrophosphate: From Discovery to Therapeutic Target]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135831#discovery-and-significance-of-tpp-as-a-coenzyme]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com